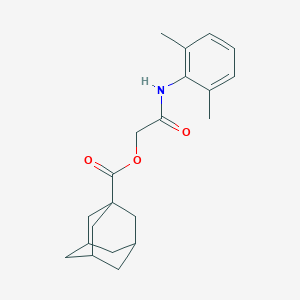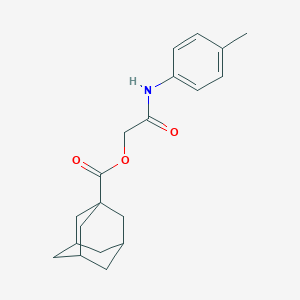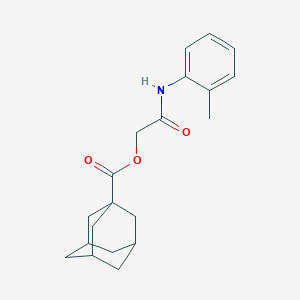![molecular formula C23H23N3O6S B305730 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.
作用機序
The mechanism of action of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the inhibition of various enzymes and pathways involved in cancer cell growth, inflammation, and diabetes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also improves insulin sensitivity and reduces blood glucose levels in diabetes. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in lab experiments include its potential applications in cancer research, inflammation, and diabetes. It has also been found to have antioxidant properties, which can be useful in various studies. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for the use of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in scientific research. One potential direction is the development of new derivatives of this compound with improved activity and selectivity. Another direction is the investigation of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-amino-2-oxoethyl-4-methoxybenzoate in the presence of a catalyst. The resulting product is then reacted with 2,6-dimethylaniline to obtain the final compound.
科学的研究の応用
This compound has shown potential applications in various scientific research areas, including cancer research, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.
特性
分子式 |
C23H23N3O6S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O6S/c1-13-5-4-6-14(2)21(13)25-20(28)11-26-22(29)18(33-23(26)30)10-15-7-8-16(17(9-15)31-3)32-12-19(24)27/h4-10H,11-12H2,1-3H3,(H2,24,27)(H,25,28)/b18-10+ |
InChIキー |
JCEUICLRABJWSY-VCHYOVAHSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
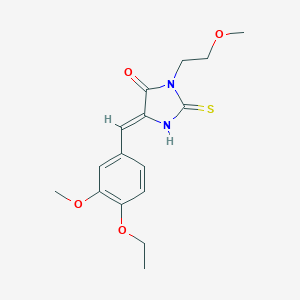
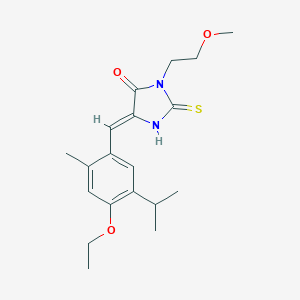
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
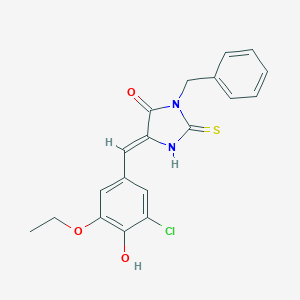
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
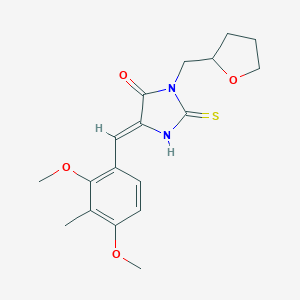
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
